3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide
Description
Properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGZWZDNVRQBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 3-formylbenzoic acid.
Formation of Intermediate: The 4-bromo-2-chlorophenol is reacted with formaldehyde to form 4-bromo-2-chlorophenoxymethyl alcohol.
Condensation Reaction: The intermediate is then condensed with 3-formylbenzoic acid in the presence of a suitable catalyst to form 3-[(4-Bromo-2-chlorophenoxy)methyl]benzaldehyde.
Hydrazide Formation: Finally, the benzaldehyde derivative is reacted with hydrazine hydrate to yield this compound.
Chemical Reactions Analysis
3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzohydrazide derivatives exhibit structure-dependent variations in biological activity. Below is a systematic comparison with structurally or functionally related compounds:
Halogenated Benzohydrazides
- 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide (Compound 1): Structure: Features a 3-bromo substitution on the benzohydrazide core and a 2-chloro-5-nitrobenzylidene group. Activity: Exhibits antimicrobial properties, with crystal structures stabilized by N–H⋯O/N hydrogen bonds.
3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide (Compound 2) :
- 3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide (Compound 1 in ): Structure: Includes a methoxy group at the 3-position and hydroxy/chloro/bromo substituents. Activity: Potent antibacterial activity attributed to hydrogen bonding and halogen-mediated interactions. The methoxy group may improve pharmacokinetic properties (e.g., metabolic stability) compared to non-oxygenated analogs .
Trifluoromethyl-Substituted Benzohydrazides
- 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (Compound 2l in ) :
- Structure : Contains dual trifluoromethyl groups on both the benzohydrazide core and benzylidene moiety.
- Activity : Acts as a mixed-type acetylcholinesterase (AChE) inhibitor (IC₅₀ = 46.8 µM). The CF₃ groups enhance electron-withdrawing effects and lipophilicity, facilitating CNS penetration .
- Contrast : The query compound’s bromo/chloro substituents may prioritize antimicrobial over CNS-targeted activity due to reduced lipophilicity.
Benzohydrazides with Heterocyclic Modifications
- 2-Fluoro-5-((4-oxophthalazin-1-yl)methyl)-N′-alkylbenzohydrazides (Compounds B2–B5 in ): Structure: Incorporates a phthalazinone ring and alkyl chains. Activity: Moderate enzyme inhibition (e.g., IC₅₀ = 9.6–16.4 µM for BuChE). The phthalazinone moiety enhances π-π stacking with enzyme active sites, a feature absent in the query compound .
Anticancer Benzohydrazides
- 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide (Compound 5a in ): Structure: Combines a benzimidazole ring with dichlorobenzylidene substitution. Activity: Exhibits cytotoxicity against lung adenocarcinoma (IC₅₀ = 0.0316 µM), outperforming cisplatin.
Structure-Activity Relationship (SAR) Analysis
Biological Activity
3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide, with the CAS number 863184-99-0, is a hydrazide derivative that has attracted attention for its potential biological activities. This compound is part of a broader class of benzohydrazides known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzohydrazide core with a bromo and chloro substituent that may influence its biological activity.
The mechanism of action for hydrazide compounds often involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms (bromo and chloro) can enhance lipophilicity and potentially improve membrane permeability, facilitating interaction with cellular targets. Specific mechanisms may include:
- Inhibition of Enzymatic Activity : Many hydrazides act as enzyme inhibitors, affecting pathways critical for cell proliferation.
- Modulation of Signal Transduction : Altering signaling pathways related to cell survival and apoptosis.
Anticancer Activity
Research indicates that benzohydrazides exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. In vitro assays involving human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-435 (breast cancer) have been utilized to assess the efficacy of these compounds.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | |
| Compound B | MDA-MB-435 | 3.8 | |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for this compound are not yet published in available literature.
Antimicrobial Activity
Benzohydrazides have also been studied for their antimicrobial properties. A study evaluating the minimal inhibitory concentration (MIC) against various bacterial strains indicated that certain derivatives possess potent antibacterial effects.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 10 | |
| Compound D | Escherichia coli | 15 |
Case Studies
Several case studies have highlighted the efficacy of hydrazide derivatives in preclinical models:
- Study on Anticancer Efficacy : A recent study assessed a series of hydrazides against multiple cancer cell lines, revealing that modifications to the hydrazide structure significantly impacted their cytotoxicity profiles.
- Toxicity Assessment : The Fish Embryo Acute Toxicity (FET) test was employed to evaluate the safety profile of these compounds, indicating a promising therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
